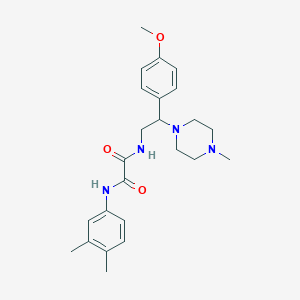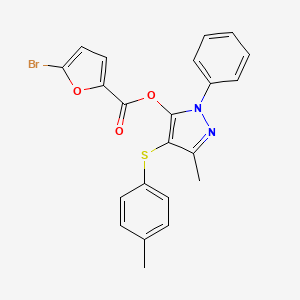![molecular formula C15H10Cl2N4O3S B2760525 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide CAS No. 688793-52-4](/img/no-structure.png)
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O3S and its molecular weight is 397.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characterization and Molecular Analysis
The structural characterization and molecular analysis of compounds related to 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide reveal insights into their crystal structures, vibrational spectroscopic signatures, and molecular interactions. The crystal structures of similar acetamides exhibit a folded conformation, highlighting the inclination between the pyrimidine and benzene rings, which is stabilized by intramolecular N—H⋯N hydrogen bonding (Subasri et al., 2016). Further, these compounds' vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations, provides detailed insights into their molecular geometry, inter and intramolecular hydrogen bond interactions, and vibrational wavenumbers (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of related compounds, including 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, have been explored to yield pyridin-2(1H)-ones, demonstrating the compounds' flexibility in chemical reactions and potential for generating derivatives with varied biological activities (Savchenko et al., 2020). Additionally, the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, indicates a methodology for producing compounds with antimicrobial properties, showcasing the potential for pharmaceutical applications (Hossan et al., 2012).
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral applications of these compounds have been highlighted in various studies. Some derivatives have shown potent antimicrobial activity, with certain compounds exhibiting significant inhibitory activity against various bacteria, suggesting their potential as antimicrobial agents (Hossan et al., 2012). Furthermore, the antiviral active molecules within this chemical class have been characterized for their vibrational signatures and quantum computational approaches, providing insights into their potential antiviral potency, including against SARS-CoV-2 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol to form the final product.", "Starting Materials": [ "2,4-dichlorophenol", "chloroacetyl chloride", "2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol" ], "Reaction": [ "Step 1: React 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.", "Step 2: React 2-(2,4-dichlorophenoxy)acetyl chloride with 2-amino-4-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-3-thiol in the presence of a base such as potassium carbonate to form the final product, 2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |
Número CAS |
688793-52-4 |
Fórmula molecular |
C15H10Cl2N4O3S |
Peso molecular |
397.23 |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N4O3S/c16-8-3-4-11(10(17)6-8)24-7-12(22)20-21-14(23)9-2-1-5-18-13(9)19-15(21)25/h1-6H,7H2,(H,20,22)(H,18,19,25) |
Clave InChI |
LZPLILBDKVXATC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NC(=S)N(C2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N=C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)

![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2760446.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)
methanone](/img/structure/B2760464.png)

